molecular formula C23H19N5 B2598260 7-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine CAS No. 956387-20-5

7-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine

カタログ番号: B2598260
CAS番号: 956387-20-5
分子量: 365.44
InChIキー: ZHZGLVHLHPMGKQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “7-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system consisting of a pyrazole ring fused with a pyrimidine ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, hydrazine hydrate has been used to form enehydrazino nitriles, which undergo fast cyclization to give new 4,5-diaminopyrazole derivatives . These can be further converted into substituted pyrazolo[1,5-a]pyrimidines .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be diverse, given the reactivity of the pyrazole and pyrimidine rings. For example, reactions with primary amines can lead to the formation of enamino nitriles .

科学的研究の応用

Multitargeted Receptor Tyrosine Kinase Inhibitors

7-Aminopyrazolo[1,5-a]pyrimidines, including derivatives similar to 7-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine, have been identified as potent inhibitors of receptor tyrosine kinases. These compounds show efficacy in inhibiting vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases. Such inhibitors are significant in cancer treatment as they can target multiple kinases involved in tumor growth and metastasis (Frey et al., 2008).

Antitumor Activity

N-aryl-7-aryl-pyrazolo[1,5-a]pyrimidines, structurally related to the compound of interest, have demonstrated in vitro antitumor activity against liver and breast cancer cells. These findings suggest the potential application of such compounds in cancer treatment, highlighting the importance of their structural features in determining their efficacy (El-Naggar et al., 2018).

Treatment of Acute Ischemic Stroke

2-Anilinopyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit c-Src kinase. This enzyme is involved in the pathology of acute ischemic stroke. Certain derivatives showed potent inhibitory activity and demonstrated efficacy in reducing infarct volume in vivo in animal models. This suggests their potential use in the treatment of acute ischemic stroke (Mukaiyama et al., 2007).

Synthesis of New Tricyclic Derivatives

7-Dimethylaminovinylpyrazolo[1,5-a]pyrimidines are useful intermediates for synthesizing pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines and 8H-pyrazolo[5',1':2,3]pyrimido[5,4-d][1,2]diazepines. These tricyclic derivatives have potential applications in pharmaceuticals and could be explored for their affinity for central benzodiazepine receptors (Bruni et al., 1993).

Hydrogen-Bonded Structures

Studies on hydrogen-bonded chains and frameworks in derivatives of pyrazolo[1,5-a]pyrimidines reveal insights into the molecular interactions and crystal structures of these compounds. Understanding these structures is vital for pharmaceutical applications, as it affects drug solubility, stability, and bioavailability (Portilla et al., 2006).

将来の方向性

The future directions for research on “7-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine” could include further exploration of its synthesis, structural analysis, and potential biological activities. For instance, subtle structural variations on the phenyl moiety allowed to tune biological properties toward antiviral or antitumoral activity .

特性

IUPAC Name

7-(3,5-dimethylpyrazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5/c1-16-13-17(2)27(26-16)22-14-21(19-11-7-4-8-12-19)25-23-20(15-24-28(22)23)18-9-5-3-6-10-18/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZGLVHLHPMGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。